molecular formula C12H13FN4 B6457076 5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine CAS No. 2549022-02-6

5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine

Cat. No.: B6457076
CAS No.: 2549022-02-6
M. Wt: 232.26 g/mol
InChI Key: UURPDPSPAXQLIC-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method involves the use of Selectfluor in the presence of silver carbonate, which provides high yields and excellent regioselectivity . Another approach involves the use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate as a fluorinating reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce new functional groups into the pyrimidine or pyridine rings.

Scientific Research Applications

5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorine atom and the pyridine and pyrimidine rings contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-aminopyrimidine: A simpler analog with similar fluorination but lacking the pyridine and N-methyl groups.

    N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine: Similar structure but without the fluorine atom.

Uniqueness

5-fluoro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is unique due to the combination of fluorine, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

5-fluoro-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c1-17(12-15-8-11(13)9-16-12)7-4-10-2-5-14-6-3-10/h2-3,5-6,8-9H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURPDPSPAXQLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=NC=C1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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